4,6-Dihydroxy-5-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

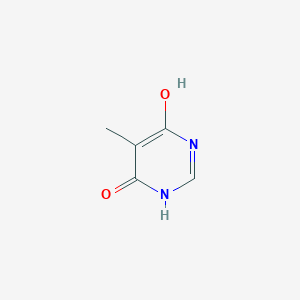

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREVOAMPEBWISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979659 | |

| Record name | 5-Methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63447-38-1 | |

| Record name | 5-Methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydroxy-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dihydroxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,6-Dihydroxy-5-methylpyrimidine (CAS No. 63447-38-1), a pivotal heterocyclic compound in the landscape of organic synthesis and medicinal chemistry. This document elucidates the fundamental physicochemical properties, spectroscopic characteristics, and safety protocols associated with this pyrimidine derivative. Furthermore, it delves into established synthetic methodologies, explores its diverse applications as a versatile building block, and discusses its emerging role in proteomics and drug discovery. The content is structured to equip researchers and drug development professionals with the critical knowledge required for the effective handling, utilization, and innovative application of this compound.

Core Compound Identification and Properties

This compound, a key member of the pyrimidine family, is distinguished by its dihydroxy-substituted heterocyclic ring with a methyl group at the 5-position. This structural arrangement imparts specific reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

Chemical Identity

-

Systematic Name: 5-Methylpyrimidine-4,6(1H,5H)-dione[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application and handling. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | >300 °C (lit.) | [2] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [2] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Mechanistic Insights

A plausible synthetic pathway for this compound would involve the condensation of methylmalonamide with an appropriate cyclizing agent. Alternatively, the reaction of a substituted malonic ester with formamidine could yield the desired pyrimidine core.

A patented method for a related compound, 4,6-dihydroxy-2-methylpyrimidine, involves reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.[5] This process includes a reaction at 18-25 °C, followed by crystallization at 0 °C after pH adjustment.[5] Such methodologies highlight the importance of controlling reaction conditions to favor cyclization and minimize side reactions.

Caption: Plausible synthetic route to this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and has potential applications in various research fields.[1][2]

Heterocyclic Synthesis

As a functionalized pyrimidine, it is a key starting material for the synthesis of more complex heterocyclic systems. The hydroxyl groups can be readily converted to other functional groups, such as chloro or amino groups, enabling the construction of diverse molecular scaffolds. This is particularly relevant in the development of novel pharmaceutical agents, where the pyrimidine core is a common feature in bioactive molecules.

Proteomics Research

The compound is noted for its utility in proteomics research.[4] While the specific mechanisms of its application are not detailed, it can be inferred that it may be used as a chemical probe or as a fragment in the design of molecules that interact with proteins. Its ability to form hydrogen bonds and participate in other non-covalent interactions makes it a candidate for binding to protein active sites.

Drug Discovery and Development

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including antiviral and anticancer agents. The structural motifs present in this compound make it an attractive starting point for the synthesis of nucleoside analogs and other compounds designed to interfere with biological pathways. The methyl group at the 5-position can influence the binding affinity and metabolic stability of derivative compounds.

Caption: Key application areas of this compound.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance.

-

Hazard Statement: H318 - Causes serious eye damage.[3]

-

Signal Word: DANGER[3]

-

GHS Pictogram: GHS05 (Corrosion)[3]

Precautionary Measures and First Aid

Due to the risk of serious eye damage, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER/doctor.[3]

In case of skin contact, wash off immediately with soap and plenty of water.[6] If inhaled, move the person to fresh air.[6] If ingested, clean the mouth with water and seek medical attention.[6]

Storage and Stability

Store in a dry, cool, and well-ventilated place in a tightly closed container.[6] Keep away from strong oxidizing agents.[6]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, establish it as a valuable building block for the creation of novel molecules with potential therapeutic applications. Adherence to strict safety protocols is paramount in its handling to mitigate the associated risks. This guide serves as a foundational resource for researchers, providing the necessary technical information to facilitate its safe and effective use in the laboratory.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. scbt.com [scbt.com]

- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 4,6-Dihydroxy-5-methylpyrimidine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4,6-dihydroxy-5-methylpyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While this molecule serves as a valuable building block, its structural nuances, particularly its tautomerism, are critical for understanding its reactivity and potential biological applications. This document synthesizes available chemical data, provides theoretical insights, and outlines detailed experimental protocols for its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important pyrimidine derivative.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] The inherent electronic properties and the capacity for substitution at multiple positions make the pyrimidine core a privileged structure in medicinal chemistry.[2] Derivatives of pyrimidine exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][4]

This compound (also known as 5-methylpyrimidine-4,6-diol or 5-methyl-4,6(1H,5H)-pyrimidinedione) is a member of this vital class of compounds.[5][6] Its structural features, namely the two hydroxyl groups and the methyl substituent on the pyrimidine ring, offer multiple points for chemical modification, making it a versatile intermediate in the synthesis of more complex bioactive molecules.[5] A thorough understanding of its molecular structure is paramount for rationally designing novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Basic Molecular Information

| Property | Value | Source(s) |

| IUPAC Name | 5-methylpyrimidine-4,6-diol | [5] |

| Synonyms | This compound, 5-Methyl-4,6(1H,5H)-pyrimidinedione | [5][6] |

| CAS Number | 63447-38-1 | [5] |

| Molecular Formula | C₅H₆N₂O₂ | [5] |

| Molecular Weight | 126.11 g/mol | [5] |

| Appearance | White solid | [6] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in DMSO, Methanol | [7] |

The Critical Role of Tautomerism

A defining characteristic of dihydroxypyrimidines is their existence in multiple tautomeric forms. These are structural isomers that readily interconvert, differing in the location of protons and double bonds. For this compound, three primary tautomeric forms are in equilibrium: the dihydroxy form, the keto-enol form, and the diketo form.[8][9] The relative stability of these tautomers is influenced by factors such as the physical state (solid or in solution) and the polarity of the solvent.

Spectroscopic studies on related dihydroxypyrimidines suggest that in the solid state and in solution, the keto-enol and diketo forms often predominate over the aromatic dihydroxy form.[8] This is a critical consideration for synthetic chemists, as the reactivity of the molecule will be dictated by the dominant tautomer under specific reaction conditions. For instance, the presence of a carbonyl group in the keto forms introduces electrophilic sites, while the hydroxyl groups of the enol and dihydroxy forms can act as nucleophiles or undergo O-alkylation.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization (Inferred)

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see signals for the methyl protons, the C2 proton of the pyrimidine ring, and exchangeable protons from the N-H and O-H groups. The chemical shift of the C2 proton would be indicative of the electron density of the pyrimidine ring. The presence of multiple, broad signals for the N-H and O-H protons would be consistent with the existence of tautomeric equilibria.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information about the carbon framework. The chemical shifts of the carbonyl carbons (in the diketo or keto-enol forms) would be expected in the downfield region (typically >160 ppm). The signals for the other ring carbons and the methyl carbon would appear at higher fields. The number of signals could also provide clues as to the dominant tautomer in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the predominant tautomeric form. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate O-H stretching, while N-H stretching bands would also be expected in a similar region.[11] Strong absorption bands in the 1600–1680 cm⁻¹ range would be characteristic of C=O stretching vibrations, providing strong evidence for the presence of the keto forms.[11] The C=N and C=C stretching vibrations of the pyrimidine ring would typically appear in the 1450–1600 cm⁻¹ region.[11]

Synthesis and Reactivity

Synthetic Route

The most common and efficient method for the synthesis of the 4,6-dihydroxypyrimidine core is the condensation of a malonic ester derivative with an amidine.[12] For this compound, this involves the reaction of diethyl methylmalonate with formamidine in the presence of a strong base like sodium ethoxide or sodium methoxide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of analogous dihydroxypyrimidines.

Materials:

-

Diethyl methylmalonate

-

Formamidine acetate

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add formamidine acetate (1 equivalent). Then, add diethyl methylmalonate (1 equivalent) dropwise with continuous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Acidification and Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6 while cooling in an ice bath. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Self-Validation: The identity and purity of the synthesized product should be confirmed by determining its melting point, which is expected to be above 300 °C, and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR), comparing the data with expected values for the structure.

Applications in Drug Development and Research

The 4,6-dihydroxypyrimidine scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. While specific studies on the biological activity of this compound itself are limited, its derivatives are of significant interest in medicinal chemistry.

-

Anticancer Agents: The pyrimidine ring is a core component of many anticancer drugs. The hydroxyl groups at the 4 and 6 positions can be converted to other functional groups, such as chloro or amino groups, to generate libraries of compounds for screening against various cancer cell lines.[4][13]

-

Antiviral and Antimicrobial Agents: The structural similarity of pyrimidines to the natural nucleobases makes them attractive candidates for the development of antiviral and antimicrobial agents that can interfere with nucleic acid synthesis or other vital cellular processes in pathogens.[3][14]

-

Enzyme Inhibitors: The substituted pyrimidine scaffold can be elaborated to design specific inhibitors of enzymes such as kinases and dihydrofolate reductase (DHFR), which are important targets in various diseases.[15]

Conclusion

This compound is a fundamentally important heterocyclic compound whose true value lies in its potential as a versatile synthetic intermediate. Its molecular structure is dominated by the phenomenon of tautomerism, which dictates its chemical reactivity and must be a primary consideration in its application in synthetic chemistry. While a detailed experimental characterization of this specific molecule is not widely documented, its properties can be reliably inferred from its close analogs. The synthetic protocol outlined in this guide provides a robust method for its preparation, opening the door for further research into its chemical transformations and the biological activities of its derivatives. As the demand for novel therapeutic agents continues to grow, the strategic use of such fundamental building blocks will remain a cornerstone of drug discovery and development.

References

- 1. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives [mdpi.com]

- 3. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 5. This compound | 63447-38-1 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]

- 8. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum [chemicalbook.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. bu.edu.eg [bu.edu.eg]

- 13. researchgate.net [researchgate.net]

- 14. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substituted pyrrolo[2,3-d]pyrimidines as Cryptosporidium hominis thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4,6-Dihydroxy-5-methylpyrimidine physical and chemical properties

An In-depth Technical Guide to 4,6-Dihydroxy-5-methylpyrimidine: Properties, Reactivity, and Applications

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine family. While not as universally recognized as its isomers, such as the nucleobase thymine (5-methyluracil), its unique structural arrangement makes it a valuable and versatile intermediate in synthetic organic chemistry. The strategic placement of two hydroxyl groups and a methyl group on the pyrimidine ring imparts a distinct reactivity profile, rendering it a crucial building block for a range of target molecules in medicinal chemistry and agrochemical development.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and applications for researchers and development professionals.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific investigation. This compound is known by several synonyms, which can vary across chemical suppliers and literature.

| Identifier | Value |

| IUPAC Name | 5-Methylpyrimidine-4,6-diol |

| CAS Number | 63447-38-1[2][4][5] |

| Molecular Formula | C₅H₆N₂O₂[2][4][5] |

| Molecular Weight | 126.11 g/mol [4][5] |

| Common Synonyms | 5-Methyl-4,6-pyrimidinediol, 5-Methylpyrimidine-4,6(1H,5H)-dione[2][4] |

Molecular Structure

The structural arrangement of atoms dictates the compound's properties. The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. In this molecule, hydroxyl groups are attached at positions 4 and 6, with a methyl group at position 5.

References

An In-depth Technical Guide to the Tautomerism of 4,6-Dihydroxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-methylpyrimidine, a substituted pyrimidine, is a molecule of significant interest in medicinal chemistry and drug development due to its structural analogy to nucleobases. A critical aspect of its chemical behavior, which profoundly influences its biological activity, is its existence in multiple tautomeric forms. This guide provides a comprehensive exploration of the tautomeric landscape of this compound, delving into the structural nuances of its predominant tautomers, the analytical methodologies for their characterization, and the influential factors governing their equilibrium. This document is intended to serve as a technical resource, offering both foundational knowledge and practical insights for researchers engaged in the study and application of pyrimidine-based compounds.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and the location of a double bond, is a fundamental concept in organic chemistry. In the realm of heterocyclic compounds, particularly those related to the building blocks of life, tautomerism plays a pivotal role in dictating molecular recognition, reactivity, and, consequently, biological function. Pyrimidine derivatives, such as this compound, are classic examples where tautomeric equilibria are finely balanced and susceptible to environmental cues.

The ability of these molecules to exist as different tautomers, primarily keto-enol and lactam-lactim forms, as well as zwitterionic species, has profound implications for their hydrogen bonding capabilities, solubility, and interaction with biological targets like enzymes and receptors.[1] A thorough understanding of the tautomeric preferences of this compound is therefore not merely an academic exercise but a prerequisite for the rational design of novel therapeutics. This guide will illuminate the key tautomeric forms, their relative stabilities, and the experimental and computational approaches employed to unravel this intricate chemical behavior.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms. The primary equilibrium is between the dihydroxy (enol-like) form and various diketo (keto-like) and intermediate keto-enol forms. Furthermore, the presence of ring nitrogens allows for the existence of zwitterionic or betaine forms. Based on studies of the parent compound, 4,6-dihydroxypyrimidine, and its alkyl derivatives, the predominant tautomers in solution and the solid state are the oxo-hydroxy and dioxo forms.[1]

The principal tautomeric forms are:

-

This compound (Di-enol form): The fully aromatic di-hydroxyl tautomer.

-

6-Hydroxy-5-methyl-3H-pyrimidin-4-one (Keto-enol form): One hydroxyl group has tautomerized to a keto group.

-

6-Hydroxy-5-methyl-1H-pyrimidin-4-one (Keto-enol form): An alternative keto-enol tautomer.

-

5-Methyl-1H,5H-pyrimidine-4,6-dione (Diketo form): Both hydroxyl groups have tautomerized to keto groups.

-

Zwitterionic forms: Intramolecular proton transfer from a hydroxyl group to a ring nitrogen can lead to the formation of zwitterionic species, which can be significant in polar solvents.[1]

The equilibrium between these forms is dynamic and influenced by factors such as the solvent, temperature, and pH.

References

An In-depth Technical Guide to 4,6-Dihydroxy-5-methylpyrimidine and its Derivatives: Synthesis, Properties, and Applications

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials. Among these, 4,6-dihydroxy-5-methylpyrimidine serves as a fundamental core, offering a unique combination of chemical reactivity, structural versatility, and tautomeric complexity. This guide provides an in-depth technical overview of this key molecule and its derivatives. We will explore its structural chemistry, elucidate robust synthesis and derivatization strategies, detail its applications in drug discovery, and provide field-proven experimental protocols for its preparation and modification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this versatile heterocyclic system.

Part 1: The Core Moiety: this compound

The title compound is a deceptively simple yet chemically rich heterocyclic system. Its strategic placement of hydroxyl and methyl groups on the pyrimidine ring dictates its physical properties, reactivity, and, most importantly, its existence as an equilibrium of tautomeric forms.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Its high melting point is indicative of strong intermolecular forces, likely hydrogen bonding, facilitated by the hydroxyl and ring nitrogen atoms in the solid state.

| Property | Value | Source(s) |

| CAS Number | 63447-38-1 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Sparingly soluble in water, soluble in aqueous base | General Knowledge |

Structural Chemistry & Prototropic Tautomerism

A critical feature of hydroxypyrimidines is their capacity for prototropic tautomerism, a phenomenon where isomers exist in dynamic equilibrium through the migration of a proton. This compound can theoretically exist in several forms, primarily the di-hydroxy (enol), the keto-enol, and the di-keto forms.

The equilibrium between these tautomers is influenced by the physical state (solid vs. solution) and the solvent's polarity and proticity.[2][3] In the solid state and in many solutions, the more stable keto-containing forms (pyrimidinone structures) tend to predominate due to the greater strength of the C=O double bond compared to the C=N bond and favorable amide resonance. Understanding this tautomeric equilibrium is paramount, as the reactivity of the molecule is dictated by the form present under specific reaction conditions. For instance, the hydroxyl (enol) form is required for reactions like chlorination, while the ring nitrogens in the keto forms are sites for alkylation.

Caption: Tautomeric forms of this compound.

Part 2: Synthesis and Derivatization Strategies

The utility of this compound is derived not only from its intrinsic properties but also from its role as a versatile precursor for a multitude of more complex derivatives.

Core Synthesis: The Malonic Ester Condensation

The most robust and widely adopted method for constructing the 4,6-dihydroxypyrimidine core is the condensation of a three-carbon 1,3-dielectrophile with a compound containing an N-C-N fragment.[4] For this compound, the logical and field-proven precursors are a diethyl methylmalonate and a formamide-equivalent like formamidine .

The causality of this reaction is rooted in classical carbonyl chemistry. A strong base, typically sodium methoxide or ethoxide, serves a dual purpose: it generates the reactive nucleophilic enolate from diethyl methylmalonate and deprotonates the formamidine to facilitate its nucleophilic attack. The subsequent intramolecular condensation and dehydration steps forge the stable pyrimidine ring.

Caption: Generalized workflow for the synthesis of the core molecule.

Key Derivatization: Chlorination to a Versatile Intermediate

The hydroxyl groups of this compound, particularly in their enol tautomeric form, can be readily converted into excellent leaving groups. The most significant transformation in this class is the conversion to 4,6-dichloro-5-methylpyrimidine . This reaction unlocks the synthetic potential of the core molecule, transforming the relatively inert C-O bonds into highly reactive C-Cl bonds that are susceptible to nucleophilic aromatic substitution (SNAr).

This chlorination is typically achieved using phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-dimethylaniline or pyridine.[5][6] The base acts as a catalyst and acid scavenger. The resulting 4,6-dichloro-5-methylpyrimidine is a critical platform chemical, allowing for the sequential and regioselective introduction of various nucleophiles (amines, alcohols, thiols) to build libraries of compounds for screening.[7]

Caption: Derivatization of the core to a key dichloro-intermediate.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 5-methylpyrimidine framework is a "privileged scaffold" in medicinal chemistry. Its nitrogen atoms are excellent hydrogen bond acceptors, while substituents at the 2, 4, and 6 positions can be tailored to interact with specific biological targets.

Scaffold for Kinase Inhibitors

A primary application of 4,6-disubstituted pyrimidine derivatives is in the development of protein kinase inhibitors.[8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. The pyrimidine core often serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase. Derivatives of 4,6-dichloro-5-methylpyrimidine are ideal precursors for synthesizing libraries of potential inhibitors by reacting them with various amines. For example, many inhibitors of the PI3K/mTOR pathway, crucial in cancer cell growth, feature a 2,4-diaminopyrimidine or related scaffold.[9]

Broad-Spectrum Biological Activity

Beyond oncology, pyrimidine derivatives have demonstrated a wide range of therapeutic activities. The strategic functionalization of the core allows for the fine-tuning of its pharmacological profile.

| Derivative Class | Biological Activity | Example Target/Application | Source(s) |

| Aminopyrimidines | Anticancer, Anti-inflammatory | PI3K, mTOR, EGFR Kinases | [7][8][9] |

| Trifluoromethyl Pyrimidines | Antiviral, Antifungal | Tobacco Mosaic Virus (TMV) | [10] |

| Thiazolo[4,5-d]pyrimidines | Antiproliferative (Anticancer) | Various human cancer cell lines | [11] |

| General Pyrimidines | Antibacterial, Antitubercular | Dihydrofolate Reductase (DHFR) | [12][13] |

| Uracil Analogs (5-substituted) | Antiviral | HIV, Herpes family viruses | [14] |

The non-methylated parent, 4,6-dihydroxypyrimidine, is a known precursor to the widely used fungicide azoxystrobin and the sulfa drug sulfonamoxine, highlighting the industrial-scale importance of this structural class in both agriculture and medicine.[15][16]

Part 4: Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes the underlying scientific rationale, enabling researchers to troubleshoot and adapt the procedures as necessary.

Protocol: Synthesis of this compound

This protocol is adapted from the well-established condensation chemistry for related pyrimidines.[17]

-

Objective: To synthesize the core molecule via base-catalyzed condensation.

-

Methodology:

-

Reaction Setup (Inert Atmosphere): To a 3-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous methanol (250 mL).

-

Causality: Anhydrous conditions are critical to prevent the quenching of the sodium methoxide base and hydrolysis of the ester starting material.

-

-

Base Preparation: Carefully add sodium metal (1.2 eq) in small portions to the stirring methanol. Allow the sodium to react completely to form sodium methoxide.

-

Causality: In-situ preparation of sodium methoxide ensures it is fresh and anhydrous. This is a highly exothermic reaction and must be done with caution and cooling.

-

-

Addition of Reagents: To the sodium methoxide solution, add diethyl methylmalonate (1.0 eq) followed by formamidine hydrochloride or acetate (1.1 eq).

-

Causality: Formamidine provides the N-C-N backbone. Diethyl methylmalonate provides the C-C(CH₃)-C fragment. An excess of the amidine can help drive the reaction to completion.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

-

Causality: Thermal energy is required to overcome the activation energy for the condensation and cyclization steps.

-

-

Solvent Removal & Isolation: After cooling to room temperature, remove the methanol under reduced pressure. To the resulting solid residue, add water to dissolve the sodium salt of the product.

-

Causality: The product is formed as its sodium salt, which is typically water-soluble. Removing the organic solvent simplifies the subsequent precipitation.

-

-

Acidification & Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid or glacial acetic acid with vigorous stirring until the pH is ~5-6. A white precipitate will form.

-

Causality: Protonation of the sodium salt renders the product neutral and significantly less water-soluble, causing it to precipitate. Acidification must be done slowly and with cooling to control the exotherm.

-

-

Purification: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol to remove residual impurities. Dry the white solid under vacuum.

-

Causality: Washing with cold water removes inorganic salts, and a cold ethanol wash removes organic, non-polar impurities.

-

-

Protocol: Synthesis of 4,6-Dichloro-5-methylpyrimidine

This protocol is a standard method for the chlorination of hydroxypyrimidines.[6][18]

-

Objective: To convert the dihydroxy compound into the highly reactive dichloro intermediate.

-

Methodology:

-

Reaction Setup (Moisture-Sensitive): In a flask equipped with a reflux condenser and gas outlet connected to a scrubber (e.g., NaOH solution), place this compound (1.0 eq).

-

Causality: This reaction evolves HCl gas, which must be neutralized. All glassware must be scrupulously dry as POCl₃ reacts violently with water.

-

-

Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the starting material. Then, add N,N-dimethylaniline (0.1-0.2 eq) dropwise.

-

Causality: POCl₃ is both the reagent and the solvent in many procedures. A large excess ensures the reaction goes to completion. N,N-dimethylaniline catalyzes the reaction.

-

-

Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The solid starting material should dissolve as the reaction progresses.

-

Causality: The reaction requires significant thermal energy to proceed.

-

-

Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure (use a trap cooled with dry ice/acetone).

-

Causality: Removing the volatile and highly reactive POCl₃ before workup is a critical safety and purification step.

-

-

Workup (Quenching): EXTREME CAUTION. Slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.

-

Causality: This step quenches any remaining POCl₃, which reacts exothermically with water to form phosphoric acid and HCl. The use of a large volume of ice is essential to control the temperature.

-

-

Extraction: Once the ice has melted, neutralize the acidic solution with a base (e.g., solid Na₂CO₃ or aqueous NaOH) until pH > 7. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Causality: The product is an organic molecule that is more soluble in organic solvents than in the aqueous salt solution. Neutralization is required as the product may be protonated and water-soluble under acidic conditions.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation/recrystallization.

-

Causality: Standard purification steps to isolate the final product from residual starting material and reaction byproducts.

-

-

Part 5: Conclusion and Future Outlook

This compound is a foundational building block whose simple structure belies its profound utility. Its rich tautomeric chemistry and straightforward conversion into the highly reactive 4,6-dichloro intermediate make it an invaluable platform for generating chemical diversity. The demonstrated success of the broader pyrimidine class in targeting critical disease pathways, particularly in oncology, ensures that derivatives of this core will remain a focus of intense research. Future efforts will likely concentrate on developing more stereoselective and regioselective functionalization methods, exploring novel bioisosteric replacements for the core, and applying these scaffolds to new and emerging biological targets.

References

- 1. scbt.com [scbt.com]

- 2. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of 4,6-Dihydroxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. 4,6-Dihydroxy-5-methylpyrimidine is a pyrimidine derivative with the molecular formula C₅H₆N₂O₂ and a molar mass of 126.11 g/mol .[3][4] It typically appears as a white to light-colored crystalline powder and has a high melting point, exceeding 300°C.[1][2]

| Property | Value | Source(s) |

| CAS Number | 63447-38-1 | [3] |

| Molecular Formula | C₅H₆N₂O₂ | [3] |

| Molar Mass | 126.11 g/mol | [3] |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Melting Point | >300 °C | [1][2] |

| Solubility | Soluble in DMSO and Methanol | [4] |

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

GHS Hazard Pictogram:

Signal Word: DANGER[5]

Hazard Statements:

-

H318: Causes serious eye damage. [5]

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for safe handling. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER/doctor.[5]

Toxicological Profile: Acknowledging the Data Gaps

A significant challenge in assessing the full toxicological risk of this compound is the lack of comprehensive, publicly available data. Many safety data sheets for this compound and its close analogs state that the toxicological properties have not been fully investigated.[8][9] This necessitates a cautious approach, treating the compound with a high degree of care until more definitive data becomes available.

Acute Toxicity:

-

No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation routes are available for this compound.[8] For the structurally similar compound 2,4-Dihydroxy-6-methylpyrimidine, an oral LD50 of 64500 mg/kg in rats has been reported, suggesting low acute oral toxicity for this particular analog.[2] However, this data should not be directly extrapolated to this compound.

Skin and Eye Irritation:

-

The GHS classification consistently indicates that this compound is a skin irritant and can cause serious eye damage or irritation.[5][6][7] This is the most well-documented hazard.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

There is no available data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[8] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[8] However, the absence of data does not equate to the absence of effect. Standard laboratory practice dictates handling compounds with unknown long-term effects with the assumption that they could be hazardous.

Experimental Workflow: Assessing Mutagenicity Given the data gap, a logical first step in a comprehensive toxicological evaluation would be to assess the mutagenic potential of this compound. The bacterial reverse mutation assay, or Ames test, is a well-established and widely used method for this purpose.[10]

Caption: Workflow for assessing mutagenicity using the Ames Test.

Reactivity and Chemical Incompatibility

This compound is generally stable under normal laboratory conditions.[8] However, it is incompatible with strong oxidizing agents.[8][11] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Hazardous Decomposition Products:

Upon thermal decomposition, such as in a fire, this compound may produce irritating and toxic gases and fumes, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)[8]

Safe Handling and Storage Procedures

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

-

Ensure that eyewash stations and safety showers are readily accessible.[12]

Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[12]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[12]

-

Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[12]

-

Respiratory Protection: If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[11][13]

-

Some suppliers recommend storage at -20°C in a freezer for long-term stability.[4]

Caption: Step-by-step safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[13]

-

Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[13]

-

Following Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Following Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth or paper towels, and place these in the hazardous waste container.

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[5]

-

Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]

-

Disposal Method: The primary and recommended method for disposal is through a licensed environmental waste management company.[13] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable compound in chemical synthesis but presents definite safety hazards, primarily as a skin and severe eye irritant. The significant lack of comprehensive toxicological data necessitates a highly cautious approach to its handling and use. Researchers, scientists, and drug development professionals must adhere to the highest standards of laboratory safety, including the consistent use of appropriate engineering controls and personal protective equipment. By following the guidelines outlined in this technical guide, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment. Further toxicological studies are highly recommended to fill the existing data gaps and allow for a more complete risk assessment.

References

- 1. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Salvage of circulating pyrimidine nucleosides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. mdpi.com [mdpi.com]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Scaffold: An In-depth Technical Guide to Pyrimidine Derivative Chemistry for Drug Discovery

Introduction: The Pyrimidine Core - Nature's Blueprint for Bioactivity

The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is a cornerstone of life itself. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows pyrimidine derivatives to bind to a wide array of biological targets with high affinity and specificity.[3] Consequently, pyrimidine-based compounds have been successfully developed into a multitude of therapeutic agents, demonstrating a broad spectrum of activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of the core chemistry of pyrimidine derivatives, from their synthesis and reactivity to their application in modern drug discovery, intended for researchers, scientists, and drug development professionals.

I. Fundamentals of Pyrimidine Chemistry: Structure, Reactivity, and Physicochemical Properties

The pyrimidine ring is a π-deficient aromatic system, a characteristic that profoundly influences its reactivity. The two nitrogen atoms at positions 1 and 3 are electron-withdrawing, which reduces the electron density of the ring carbons. This electronic feature makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, while electrophilic substitution is generally more challenging and tends to occur at the 5-position, which is comparatively less electron-deficient. The lone pair of electrons on the nitrogen atoms also imparts basic properties to the pyrimidine ring, allowing for protonation and the formation of salts, which can be crucial for modulating the solubility and pharmacokinetic properties of drug candidates.

II. Key Synthetic Methodologies: Building the Pyrimidine Core

The construction of the pyrimidine ring can be achieved through a variety of synthetic strategies, ranging from classical multicomponent reactions to modern metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the process.

A. The Biginelli Reaction: A Time-Honored One-Pot Synthesis

First reported by Pietro Biginelli in 1891, this three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a highly efficient and atom-economical method for the synthesis of dihydropyrimidinones (DHPMs).[4][5] The reaction is typically catalyzed by a Brønsted or Lewis acid.[4]

Mechanism of the Biginelli Reaction:

The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions.[4][6] A widely accepted pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5][7] This is often the rate-determining step. The β-ketoester then adds to this electrophilic intermediate, and subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product.[4][6]

Caption: Mechanism of the Biginelli Reaction.

Experimental Protocol: A Representative Biginelli Synthesis of Monastrol

Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, is a well-known example of a biologically active molecule synthesized via the Biginelli reaction.[8]

-

Materials: 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and a catalytic amount of benzyltriethylammonium chloride.

-

Procedure:

-

In a round-bottom flask, combine 3-hydroxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol).

-

Add benzyltriethylammonium chloride (0.1 mmol) as the catalyst.

-

Heat the mixture at 100°C under solvent-free conditions for 30-45 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol to the solidified mass and stir until a slurry is formed.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford monastrol.[8]

-

B. Modern Synthetic Approaches: The Power of Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of substituted pyrimidines. These methods allow for the direct formation of C-C bonds between a halogenated pyrimidine and a boronic acid derivative, offering a high degree of functional group tolerance and enabling the synthesis of complex biaryl structures.[9]

The Suzuki-Miyaura Catalytic Cycle:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in Suzuki couplings.

-

Materials: 2,4-dichloropyrimidine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate, and a 1,4-dioxane/water solvent mixture.

-

Procedure:

-

To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

-

Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100°C for 15 minutes with stirring.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

III. Reactivity and Functionalization: Tailoring the Pyrimidine Scaffold

The ability to selectively functionalize the pyrimidine ring is crucial for structure-activity relationship (SAR) studies in drug discovery. The inherent electronic properties of the pyrimidine ring dictate its reactivity towards various reagents.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to SNAr reactions, especially at the 2-, 4-, and 6-positions when a suitable leaving group (e.g., a halogen) is present. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

B. Electrophilic Aromatic Substitution

As mentioned earlier, electrophilic substitution on the pyrimidine ring is less favorable than on electron-rich aromatic systems. However, under forcing conditions or with activated substrates, electrophiles can be introduced at the 5-position. Common examples include nitration, halogenation, and Friedel-Crafts reactions.

C. C-H Functionalization

Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, as this avoids the need for pre-functionalization of the substrate, leading to more atom-economical and efficient syntheses. For pyrimidines, radical-mediated reactions, such as the Minisci reaction, and transition-metal-catalyzed C-H activation have emerged as powerful tools for introducing alkyl and aryl groups directly onto the pyrimidine core.

Caption: General Workflow for Pyrimidine Functionalization.

IV. Applications in Drug Discovery: Pyrimidines as Therapeutic Agents

The versatility of the pyrimidine scaffold has led to its incorporation into a wide range of clinically approved drugs and investigational candidates.

A. Pyrimidines in Oncology: Targeting Kinases

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core is an excellent mimic of the adenine ring of ATP, the natural substrate for kinases. This allows pyrimidine derivatives to act as competitive inhibitors, blocking the kinase's activity and disrupting cancer cell proliferation and survival.[10] A notable example is Imatinib , a pyrimidine-containing drug that targets the BCR-Abl kinase in chronic myeloid leukemia.

Caption: Simplified Signaling Pathway of Kinase Inhibition.

Table 1: Representative Pyrimidine-Based Kinase Inhibitors in Oncology

| Compound Name | Target Kinase(s) | Cancer Indication(s) | Representative IC₅₀ Values |

| Gefitinib | EGFR | Non-small cell lung cancer | EGFR: 0.02-0.08 µM[11] |

| Erlotinib | EGFR | Non-small cell lung cancer, Pancreatic cancer | EGFR: 2 nM[11] |

| Lapatinib | EGFR, HER2 | Breast cancer | EGFR: 10.8 nM, HER2: 9.8 nM |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal cell carcinoma, Soft tissue sarcoma | VEGFR1: 10 nM, VEGFR2: 30 nM, VEGFR3: 47 nM[11] |

| Ibrutinib | BTK | B-cell malignancies (e.g., CLL, MCL) | BTK: 0.5 nM[10] |

IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

B. Pyrimidines as Antimicrobial and Antiviral Agents

The importance of pyrimidines in nucleic acid synthesis also makes them attractive targets for antimicrobial and antiviral drug development. By interfering with the synthesis or function of pyrimidines in pathogens, these drugs can selectively inhibit their growth and replication. A classic example is 5-Fluorouracil (5-FU) , which, in addition to its anticancer properties, has been a cornerstone of antiviral and antifungal therapy. Other examples include Zidovudine (AZT) , a pyrimidine nucleoside analog used to treat HIV infection.

V. Conclusion and Future Outlook

The pyrimidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its fundamental role in biological systems, coupled with its synthetic tractability, ensures its enduring importance in the development of new therapeutic agents. Future research will likely focus on the development of more selective and potent pyrimidine derivatives through the use of advanced synthetic methodologies, such as C-H functionalization and biocatalysis. Furthermore, the integration of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the discovery of novel pyrimidine-based drugs with improved efficacy and safety profiles. The rich chemistry of pyrimidine derivatives, as outlined in this guide, provides a powerful toolkit for scientists and researchers dedicated to addressing unmet medical needs.

VI. References

-

Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. --INVALID-LINK--

-

Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

-

Biginelli Reaction. (n.d.). In Name-Reaction.com. Retrieved from --INVALID-LINK--

-

Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. (2025). Benchchem. --INVALID-LINK--

-

Biginelli reaction. (2023). In Wikipedia. --INVALID-LINK--

-

BIGINELLI REACTION. (2015). [PowerPoint slides]. SlideShare. --INVALID-LINK--

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews, 7(4), 591-614. --INVALID-LINK--

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665. --INVALID-LINK--

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Publication Reviews, 3(6), 1348-1355. --INVALID-LINK--

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (2019). ResearchGate. --INVALID-LINK--

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. --INVALID-LINK--

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(21), 5036. --INVALID-LINK--

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2010). Journal of the American Chemical Society, 132(34), 11957–11967. --INVALID-LINK--

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules, 26(11), 3237. --INVALID-LINK--

-

Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (2014). International Letters of Chemistry, Physics and Astronomy, 14(1), 22-27. --INVALID-LINK--

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1112-1135. --INVALID-LINK--

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts, 9(12). --INVALID-LINK--

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(19), 6653. --INVALID-LINK--

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 421-451. --INVALID-LINK--

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. --INVALID-LINK--

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances, 14(4), 2496-2515. --INVALID-LINK--

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2011). The Journal of Organic Chemistry, 76(8), 2612-2634. --INVALID-LINK--

-

A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (2025). Benchchem. --INVALID-LINK--

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(18), 4236. --INVALID-LINK--

-

The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (2007). Tetrahedron, 63(35), 8430-8438. --INVALID-LINK--

-

Drawing Reaction Mechanisms: Key Techniques. (2023). StudySmarter. --INVALID-LINK--

-

MEXPLORER 1.0.0-rc.0 – A mechanism explorer for analysis and visualization of chemical reaction pathways based on graph theory. (2023). Geoscientific Model Development Discussions. --INVALID-LINK--

-

Reaction Mechanism Graph Questions. (2020, April 29). [Video]. YouTube. --INVALID-LINK--

-

How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? (2017). Chemistry Stack Exchange. --INVALID-LINK--

-

Software for drawing chemical reactions/mechanisms? (2016). Reddit. --INVALID-LINK--

-

New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). ARKIVOC, 2005(11), 209-215. --INVALID-LINK--

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

An In-depth Technical Guide to the Discovery and History of 4,6-Dihydroxy-5-methylpyrimidine

Abstract

This technical guide provides a comprehensive exploration of 4,6-dihydroxy-5-methylpyrimidine, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The narrative traces the historical arc of pyrimidine chemistry, from its foundational discoveries to the development of synthetic methodologies that enable the creation of substituted derivatives like the title compound. While a definitive first synthesis of this compound is not prominently documented in seminal literature, this guide elucidates the logical evolution of its synthesis based on established principles. A detailed examination of its chemical properties, tautomeric nature, and a robust, contemporary laboratory-scale synthesis protocol are presented. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this important chemical entity.

Historical Perspective: The Dawn of Pyrimidine Chemistry

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The pyrimidine ring system is a cornerstone of biochemistry, forming the scaffold for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] The systematic study of pyrimidines began in the late 19th century, a period of fervent discovery in organic chemistry.

One of the earliest pioneers in this field was Adolf Pinner , who, in 1884, developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] This reaction, now known as the Pinner pyrimidine synthesis , was a landmark achievement, providing a rational and versatile route to this class of compounds. Pinner's work laid the essential groundwork for future explorations into the synthesis of more complex and functionally diverse pyrimidine derivatives.

Another pivotal moment in early pyrimidine chemistry was the first laboratory synthesis of barbituric acid in 1879 by Émile Grimaux . He achieved this by reacting urea with malonic acid in the presence of phosphorus oxychloride.[1] This discovery was significant not only for the synthesis of a new pyrimidine derivative but also because barbituric acid and its derivatives would later become a major class of sedative-hypnotic drugs.

These foundational discoveries set the stage for the exploration of a vast chemical space of pyrimidine-based molecules. The introduction of substituents at various positions on the pyrimidine ring became a key focus for chemists, as it allowed for the fine-tuning of the molecule's physical, chemical, and biological properties. The synthesis of 5-substituted pyrimidines, in particular, gained importance due to the prevalence of this substitution pattern in biologically active molecules, most notably thymine (5-methyluracil).

While the exact first synthesis of this compound is not clearly documented in readily available historical records, its conceptualization and eventual synthesis are a direct consequence of the pioneering work of Pinner and others. The fundamental reaction principle—the condensation of a β-dicarbonyl compound with an amidine or urea derivative—remains the most common and logical approach to constructing the 4,6-dihydroxypyrimidine core. The introduction of the 5-methyl group would have been a logical extension of this chemistry, utilizing a methyl-substituted malonic acid derivative as a starting material.

Chemical Properties and Structural Elucidation

This compound, also known as 5-methylpyrimidine-4,6-dione, is a white to off-white solid with a high melting point, reflecting its stable heterocyclic structure and potential for strong intermolecular interactions.[3] Its chemical behavior is dictated by the interplay of the electron-withdrawing nitrogen atoms in the pyrimidine ring and the electron-donating hydroxyl and methyl groups.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 63447-38-1 | [4][5] |

| Molecular Formula | C₅H₆N₂O₂ | [4][5] |

| Molecular Weight | 126.11 g/mol | [4][5] |

| Melting Point | >300 °C | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO and methanol | [3] |

Tautomerism: A Duality of Structure

A critical aspect of the chemistry of 4,6-dihydroxypyrimidines is their existence in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the predominant tautomeric forms are the dihydroxy form and the keto-enol (hydroxypyrimidinone) and diketo (pyrimidinedione) forms.[6][7]

The equilibrium between these tautomers is influenced by the solvent, pH, and temperature. In the solid state and in many solutions, the diketo form (5-methylpyrimidine-4,6(1H,5H)-dione) is often the most stable.[6] This tautomerism is crucial as it affects the molecule's reactivity, hydrogen bonding capabilities, and its ability to interact with biological targets.

Caption: Tautomeric forms of this compound.

Modern Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound is most reliably achieved through the condensation of a C-methylated malonic ester derivative with a suitable amidine or urea source. The following protocol details a well-established and efficient method for its laboratory-scale preparation.

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Detailed Methodology

Materials:

-

Diethyl methylmalonate

-

Formamidine acetate

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamidine acetate with stirring.

-

Addition of Diethyl Methylmalonate: Slowly add diethyl methylmalonate to the reaction mixture via the dropping funnel. An exothermic reaction will occur, and the temperature of the mixture may rise. Maintain the temperature within a controlled range (e.g., by using an ice bath if necessary).

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for several hours to ensure the completion of the condensation reaction.

-

Work-up: After the reflux period, cool the reaction mixture to room temperature. Slowly and carefully add the mixture to a beaker containing ice and water.

-

Acidification: While stirring vigorously, acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (typically pH 2-3). A white precipitate of this compound will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Self-Validating System: The success of this protocol relies on several key factors. The use of anhydrous ethanol and freshly prepared sodium ethoxide is crucial to prevent side reactions. The slow addition of diethyl methylmalonate helps to control the exothermicity of the reaction. The final product's identity and purity should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Conclusion

This compound, a molecule with a rich chemical character, is a product of the logical progression of pyrimidine chemistry that began in the 19th century. While the specific moment of its discovery is not prominently recorded, its synthesis is a clear application of the foundational principles established by early pioneers. Its tautomeric nature and the availability of robust synthetic protocols make it a valuable building block for the development of new chemical entities with potential applications in pharmaceuticals and other areas of chemical science. This guide provides a solid technical foundation for researchers and scientists working with this important pyrimidine derivative.

References

An In-depth Technical Guide to the Spectroscopic Properties of 4,6-Dihydroxy-5-methylpyrimidine